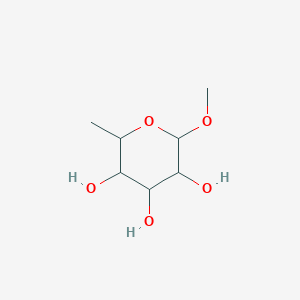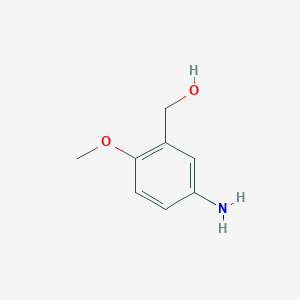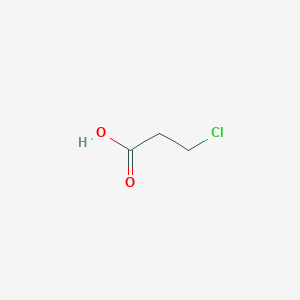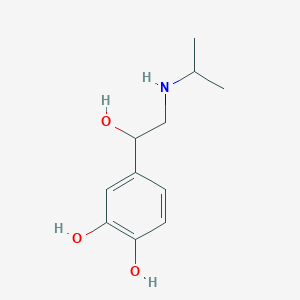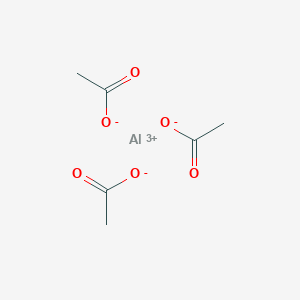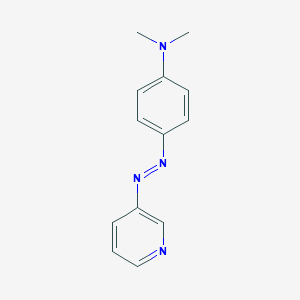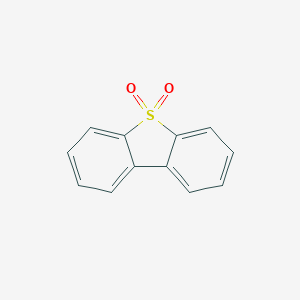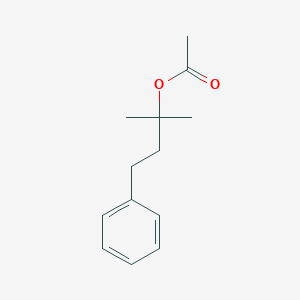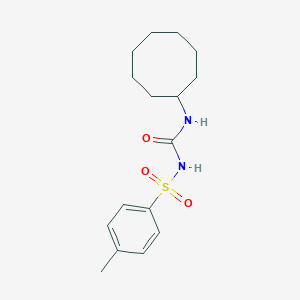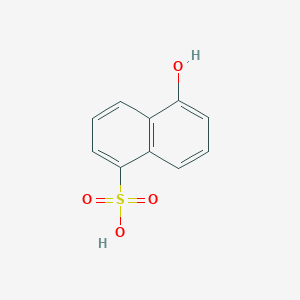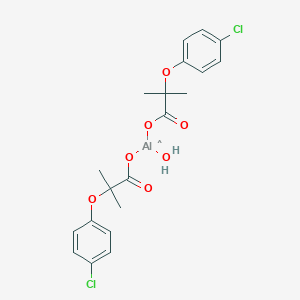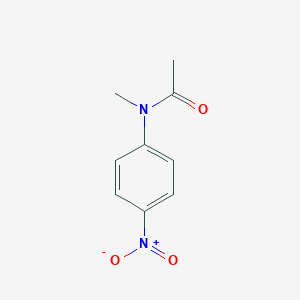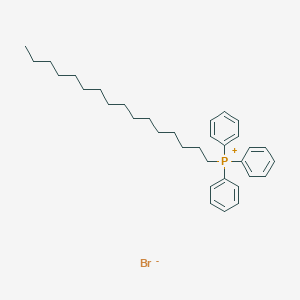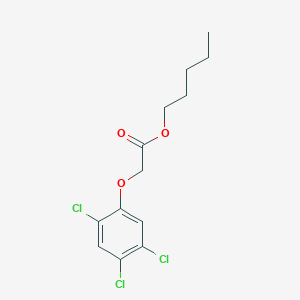
2,4,5-T-pentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-T-pentyl is a synthetic compound that belongs to the phenoxy herbicide family. It is used as a pesticide to control weeds in various crops. The compound has been extensively studied for its chemical and biological properties, and its potential applications in scientific research.
Mécanisme D'action
2,4,5-T-pentyl acts by disrupting the hormonal balance of plants. It inhibits the production of auxins, which are plant hormones that regulate growth and development. By inhibiting auxin production, the compound disrupts the normal growth patterns of plants, leading to stunted growth and eventual death.
Biochemical and Physiological Effects:
2,4,5-T-pentyl has been shown to have a low toxicity to humans and animals. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. The compound has been shown to have a low potential for bioaccumulation in the environment, which makes it a suitable candidate for weed control in crops.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4,5-T-pentyl in lab experiments include its low toxicity and low potential for bioaccumulation. The compound is also readily available and relatively inexpensive. However, the limitations include its specificity for weed control and its potential for environmental contamination if not used properly.
Orientations Futures
For research include the development of new herbicides, study of the molecular mechanisms involved in auxin production, investigation of potential pharmacological properties, and study of environmental fate and transport.
Méthodes De Synthèse
The synthesis of 2,4,5-T-pentyl involves the reaction of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with pentanol in the presence of a catalyst. The reaction yields 2,4,5-T-pentyl as a clear liquid with a characteristic odor. The compound can be purified by distillation and recrystallization.
Applications De Recherche Scientifique
2,4,5-T-pentyl has been used in various scientific research applications, including:
1. Plant Physiology: The compound has been used to study the physiological effects of herbicides on plant growth and development. It has been shown to inhibit the growth of weeds by disrupting their hormonal balance.
2. Environmental Science: 2,4,5-T-pentyl has been used to study the environmental fate and transport of herbicides in soil and water. It has been shown to have a low mobility and persistence in soil, which makes it a suitable candidate for weed control in crops.
3. Pharmacology: The compound has been studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Propriétés
Numéro CAS |
120-39-8 |
|---|---|
Nom du produit |
2,4,5-T-pentyl |
Formule moléculaire |
C13H15Cl3O3 |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
pentyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl3O3/c1-2-3-4-5-18-13(17)8-19-12-7-10(15)9(14)6-11(12)16/h6-7H,2-5,8H2,1H3 |
Clé InChI |
BNANYJKQNHOIPC-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canonique |
CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Autres numéros CAS |
120-39-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



